molecular formula C4H4Cl2O2 B1293783 Succinyl chloride CAS No. 543-20-4

Succinyl chloride

Cat. No.: B1293783
CAS No.: 543-20-4
M. Wt: 154.98 g/mol
InChI Key: IRXBNHGNHKNOJI-UHFFFAOYSA-N
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Properties

IUPAC Name

butanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-3(7)1-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXBNHGNHKNOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060260
Record name Butanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-20-4
Record name Succinyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Succinyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYL CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87873
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Record name Butanedioyl dichloride
Source EPA Chemicals under the TSCA
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Record name Butanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.035
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Record name SUCCINYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of succinyl chloride?

A1: this compound has the molecular formula C4H4Cl2O2 and a molecular weight of 154.98 g/mol. [, , , , , , , , , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers frequently utilize infrared (IR) and nuclear magnetic resonance (1H-NMR and 13C NMR) spectroscopy to confirm the structure of this compound and its derivatives. [, , , , , , , ] For instance, IR analysis can confirm the presence of characteristic carbonyl stretching vibrations, while NMR can provide detailed information about the hydrogen and carbon environments within the molecule.

Q3: How is this compound used in organic synthesis?

A3: this compound is a highly reactive bifunctional acylating agent. [, , , , ] It readily reacts with alcohols to form diesters and with amines to form diamides, making it a valuable building block for various organic compounds.

Q4: Can you provide specific examples of reactions where this compound is employed?

A4: Certainly. Research highlights its use in:

  • Synthesis of Bioactive Compounds: this compound is a key reagent in the synthesis of [5-14C]-1,1,12,12-tetraethoxy-4,9-diazadodecane dinitrate, a compound with potential medical applications. [] It's also used to synthesize estradiol ester derivatives for anti-tumor activity evaluation. []
  • Polymer Chemistry: this compound serves as a monomer in polycondensation reactions to synthesize various polymers, including polyesters, polyamides, and polythioesters. [, , , , , , , , , , , , ] These polymers find applications in diverse fields such as drug delivery, material science, and nanotechnology.
  • Crosslinking Agent: this compound acts as a crosslinking agent in the preparation of cross-linked polystyrene and cholesteric gels from hydroxypropyl cellulose. [, ] This crosslinking enhances the mechanical properties and stability of the resulting materials.

Q5: The research mentions the synthesis of unsymmetrical dinucleoside dicarboxylate conjugates using this compound. What is the significance of these conjugates?

A6: These conjugates are of significant interest in medicinal chemistry, specifically in developing novel antiviral agents. [, , ] By linking two different nucleoside reverse transcriptase inhibitors (NRTIs) through a succinate linker, researchers aim to improve drug delivery, enhance antiviral activity, and overcome drug resistance in the treatment of HIV.

Q6: What is known about the stability of this compound?

A7: this compound is highly reactive towards nucleophiles like water and alcohols, readily undergoing hydrolysis or alcoholysis. [, , , ] Proper handling and storage under anhydrous conditions are crucial to prevent degradation.

Q7: Are there specific strategies to enhance the stability of this compound-derived compounds?

A7: Yes, researchers employ several strategies to improve the stability of these compounds, particularly in the context of drug development:

  • Prodrugs: Synthesizing succinate prodrugs, as seen with curcuminoids, can enhance stability during formulation and storage, releasing the active drug upon hydrolysis in vivo. []
  • Polymer Incorporation: Incorporating this compound-derived units within a polymer matrix can offer protection from degradation and control the release of the active compound. [, , , ]

Q8: Has computational chemistry been used to study this compound or its derivatives?

A8: While the provided research doesn't delve into detailed computational studies, it's plausible that computational tools like density functional theory (DFT) calculations could be used to understand the reactivity of this compound, predict reaction pathways, and design novel derivatives with improved properties. Such computational approaches are becoming increasingly prevalent in chemical research to complement experimental findings.

Q9: Is there information available about the safety and environmental impact of this compound?

A11: this compound's high reactivity suggests the need for caution during handling. [, , ] While specific toxicological data isn't available in the provided research, it's essential to follow appropriate safety protocols when working with this compound, including using personal protective equipment and ensuring adequate ventilation.

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